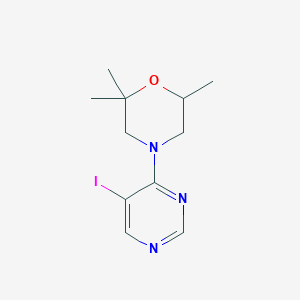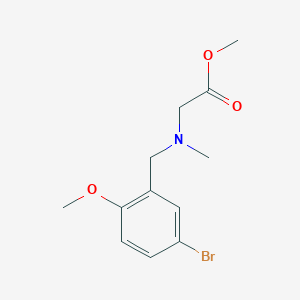
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate typically involves a multi-step process. One common route includes the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxybenzyl alcohol.
Protection: The hydroxyl group of the benzyl alcohol is protected using a protecting group such as tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions in subsequent steps.
Methylation: The protected benzyl alcohol is then methylated using methyl iodide in the presence of a base like potassium carbonate to form the corresponding methyl ether.
Deprotection: The protecting group is removed using an acid like hydrochloric acid to yield 5-bromo-2-methoxybenzyl alcohol.
Glycination: Finally, the benzyl alcohol is reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-formyl-2-methoxybenzyl glycine methyl ester.
Reduction: 2-methoxybenzyl glycine methyl ester.
Substitution: N-(5-substituted-2-methoxybenzyl)-n-methylglycinate derivatives.
Scientific Research Applications
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of glycine derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl n-(2-methoxybenzyl)-n-methylglycinate
- Methyl n-(5-chloro-2-methoxybenzyl)-n-methylglycinate
- Methyl n-(5-bromo-2-hydroxybenzyl)-n-methylglycinate
Uniqueness
Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and binding interactions.
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
methyl 2-[(5-bromo-2-methoxyphenyl)methyl-methylamino]acetate |
InChI |
InChI=1S/C12H16BrNO3/c1-14(8-12(15)17-3)7-9-6-10(13)4-5-11(9)16-2/h4-6H,7-8H2,1-3H3 |
InChI Key |
SYGOAZVJJNNZNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



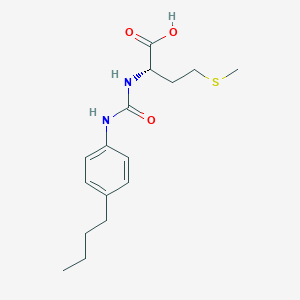

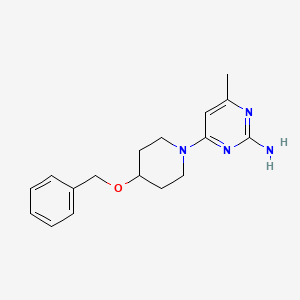
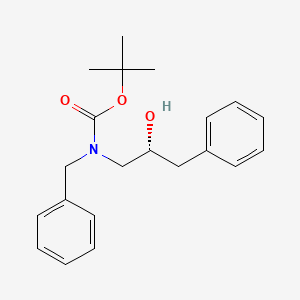
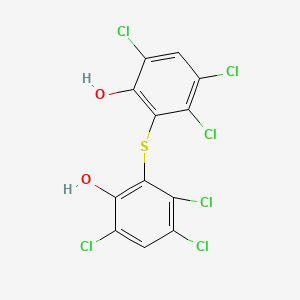

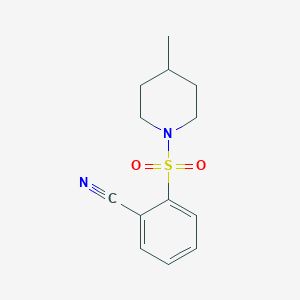


![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
